molecular formula C4H4ClNO B1366078 3-(Chloromethyl)isoxazole CAS No. 57684-71-6

3-(Chloromethyl)isoxazole

Cat. No. B1366078
CAS RN: 57684-71-6
M. Wt: 117.53 g/mol
InChI Key: MKFCBJOVMMLPRT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)isoxazole involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in ethanol. The reaction is heated to reflux and monitored by thin layer chromatography. The reaction mixture is then poured into ice water, extracted with dichloromethane, and the organic phases are combined. The mixture is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and then distilled under vacuum to collect the 3-chloromethylisoxazole .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The chloromethyl group is attached to the carbon atom next to the oxygen atom .


Physical And Chemical Properties Analysis

3-(Chloromethyl)isoxazole has a molecular weight of 117.53 g/mol. It has a XLogP3-AA value of 0.8, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has one rotatable bond. Its exact mass and monoisotopic mass are both 116.9981414 g/mol. Its topological polar surface area is 26 Ų. It has seven heavy atoms and carries no formal charge .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-(Chloromethyl)isoxazole is a precursor in the synthesis of various chemical compounds. A notable application is in the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which are evaluated for insecticidal activity (Yu et al., 2009). Additionally, the compound serves as a starting material in synthesizing functional isoxazole derivatives through reactions with substituted phenols and other nucleophiles (Potkin et al., 2015).

Agricultural and Industrial Applications

Isoxazole derivatives, including those derived from 3-(Chloromethyl)isoxazole, show potential in agriculture and industry. For instance, derivatives like 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit herbicidal activity against a range of weeds (Hamper et al., 1995). Additionally, isoxazoles are used in various applications like fluorescent probes for lipids and as organic electrolytes for batteries (Fascio et al., 2000).

Photophysical and Electrochemical Properties

Studies have been conducted on isoxazole derivatives, including 4-(chloromethyl)-3,5-dimethylisoxazole, to understand their structural, spectroscopic, and electrochemical properties. These properties are relevant for applications in materials science, such as in the development of photovoltaic devices (Kavitha & Velraj, 2016).

Pharmaceutical Research

In pharmaceutical research, isoxazole derivatives have been explored for their potential biological activities. N-phenyl-5-carboxamidyl isoxazoles, for example, have been investigated for their anticancer activity, highlighting the versatility of isoxazole compounds in medicinal chemistry (Shaw et al., 2012).

Material Science Applications

Isoxazoles are also significant in material science. A study focusing on the synthesis and analysis of a novel isoxazole for electronic organic materials showcases their potential in this field (de Brito et al., 2018).

properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFCBJOVMMLPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406737
Record name 3-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)isoxazole

CAS RN

57684-71-6
Record name 3-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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